molecular formula C6H5Cl2N3O B6357523 4,6-Dichloro-N-methylpyridazine-3-carboxamide CAS No. 1609394-78-6

4,6-Dichloro-N-methylpyridazine-3-carboxamide

Cat. No.: B6357523
CAS No.: 1609394-78-6
M. Wt: 206.03 g/mol
InChI Key: KVLSUFLTCCJFAG-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methylpyridazine-3-carboxamide (CAS 1609394-78-6) is a valuable chemical intermediate in pharmaceutical research and development. Its molecular formula is C6H5Cl2N3O, with a molecular weight of 206.03 . The compound is characterized by its high purity and is typically stored in an inert atmosphere at 2-8°C to maintain stability . From a safety perspective, this reagent requires careful handling, as it may cause skin and eye irritation (H315-H319) and specific target organ toxicity upon repeated exposure (H335) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. A significant application of this compound and its deuterated analog, 4,6-Dichloro-N-(methyl-d3)-3-pyridazinecarboxamide, is their role as key building blocks in the synthesis of advanced pharmaceutical compounds . Specifically, it is utilized in the synthesis of Deucravacitinib (BMS-986165), a therapeutic agent recognized for its role in treating autoimmune conditions such as psoriasis . The structural features of this pyridazine carboxamide make it a versatile precursor for constructing more complex molecules that act as IL-12, IL-23, and/or IFNalpha modulators, which are important targets in immunology and inflammation research . For research and further manufacturing applications only, this product is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLSUFLTCCJFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Condensation of 1,4 Dicarbonyl Compounds with Hydrazine:

This is a classical and straightforward method for forming the pyridazine (B1198779) ring. The reaction involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine, leading to a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.

Theoretical studies, often employing methods like Density Functional Theory (DFT) or semi-empirical calculations (e.g., PM3), can be used to investigate this reaction pathway. researchgate.net These calculations can determine the relative energies of reactants, intermediates, and transition states. For instance, computational analysis can clarify the regioselectivity of the initial nucleophilic attack of an unsymmetrical hydrazine onto an unsymmetrical 1,4-dicarbonyl compound. The calculations can also model the subsequent cyclization and dehydration steps, identifying the rate-determining step by comparing the activation energies of each elementary step. researchgate.net

Inverse Electron Demand Diels Alder Iedda Reaction:

A more modern and versatile approach to pyridazine (B1198779) synthesis is the IEDDA reaction. nih.govnih.govorganic-chemistry.org In this cycloaddition, an electron-deficient diene (such as a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (an alkene or alkyne). The reaction proceeds through a bicyclic intermediate that spontaneously loses a molecule of dinitrogen (N₂) via a retro-Diels-Alder reaction to form the stable pyridazine ring. researchgate.net

Theoretical studies have been crucial in understanding the mechanism and regioselectivity of this reaction. DFT calculations can model the concerted [4+2] cycloaddition pathway, identifying the transition state and calculating its activation energy. These studies help explain why certain dienophiles react faster than others and why specific regioisomers are formed preferentially. organic-chemistry.org For example, computational models can predict the frontier molecular orbital (FMO) interactions (HOMO of the dienophile and LUMO of the diene) that govern the reaction's feasibility and outcome.

A summary of how theoretical studies contribute to understanding these synthetic routes is presented below:

Synthetic RouteComputational MethodKey Insights from Theoretical Studies
1,4-Dicarbonyl Condensation Semi-empirical (PM3), DFT- Determination of the most stable tautomer of the dicarbonyl. - Modeling of the initial nucleophilic attack and subsequent cyclization. - Calculation of activation barriers for dehydration steps to identify the rate-determining step. researchgate.net - Rationalization of observed product regioselectivity.
Inverse-Electron-Demand Diels-Alder (IEDDA) DFT (e.g., B3LYP)- Analysis of Frontier Molecular Orbital (FMO) energies to predict reactivity. - Calculation of activation energies for the [4+2] cycloaddition and subsequent retro-Diels-Alder N₂ extrusion. - Identification of transition state geometries. - Explanation of high regioselectivity based on calculated transition state energies. organic-chemistry.org

These computational approaches not only provide a deeper understanding of fundamental reaction mechanisms but also enable the predictive design of new synthetic strategies for accessing complex pyridazine derivatives.

Mechanistic Investigations and Molecular Target Interactions

Elucidation of Biological Activity Pathways Associated with Pyridazine (B1198779) Derivatives

Pyridazine and its derivatives are recognized as important nitrogen-containing heterocyclic compounds with a broad spectrum of reported pharmacological activities. proquest.com The functionalized derivatives have been investigated for numerous therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, antihypertensive, and anticonvulsant effects. scholarsresearchlibrary.comsarpublication.comresearchgate.net The versatility of the pyridazine nucleus allows for easy substitution at various positions, enabling medicinal chemists to modulate its biological activity and target specificity. proquest.com

The inherent polarity of the pyridazine ring, along with its potential for low cytochrome P450 inhibitory effects, adds to its value in drug development. nih.gov The unique arrangement of its two adjacent nitrogen atoms enhances its hydrogen bond acceptor capacity, which can be critical for binding to biological targets like enzymes and receptors. researchgate.net This ability to form specific, strong interactions underpins the diverse biological pathways modulated by this class of compounds. nih.gov Pyridazine analogues are considered "privileged structures" in drug discovery, serving as effective ligands for a variety of biological targets. proquest.com

Enzyme Inhibition Studies by Pyridazine Carboxamides (e.g., Kinase Inhibition, Phosphodiesterase Inhibition)

Pyridazine carboxamides have been identified as potent inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. A prominent example is their role in kinase inhibition. Notably, the deuterated analogue of 4,6-Dichloro-N-methylpyridazine-3-carboxamide, known as 4,6-Dichloro-N-(Methyl-d3) Pyridazine-3-Carboxamide (B1582110), serves as a critical intermediate in the synthesis of Deucravacitinib. nbinno.com Deucravacitinib is a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nbinno.com This demonstrates a direct link between the pyridazine carboxamide scaffold and the modulation of crucial signaling kinases.

Beyond TYK2, other related carboxamide structures have shown potent inhibitory activity against different kinases. For instance, pyridine (B92270) and pyrazine (B50134) carboxamide derivatives have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. researchgate.netnih.gov Similarly, quinoline-pyrazine carboxamides have been investigated as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3). bohrium.com

The inhibitory action of pyridazine carboxamides is not limited to kinases. Studies have revealed their ability to target a range of other enzymes, as detailed in the table below.

Enzyme TargetPyridazine Carboxamide Derivative TypeBiological ActivityReference
Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII)Benzenesulfonamides incorporating pyridazinecarboxamidesIsoform-selective inhibition, with potential applications as antiglaucoma, diuretic, or antitumor agents. nih.gov
Serine Palmitoyltransferase (SPT)Pyridazine carboxamides (PCs)Fungicidal activity through inhibition of sphingolipid biosynthesis. researchgate.net
Succinate Dehydrogenase (SDH)Pyridine carboxamidesAntifungal activity against pathogens like Botrytis cinerea. jst.go.jp
UreasePyridine carboxamidesInhibition of urease, relevant for treating infections by ureolytic bacteria. proquest.com

Receptor Binding and Ligand-Receptor Interaction Profiling

In addition to enzyme inhibition, pyridazine derivatives have been shown to act as ligands for various cell surface receptors. Research has identified novel pyridazine-containing compounds with high affinity for adenosine (B11128) receptors. Specifically, a series of 7-amino-pyrazolo[3,4-d]pyridazine derivatives were found to be potent antagonists of the adenosine A1 and A3 receptors (A1R/A3R). nih.govacs.org

Molecular modeling and dynamics simulations have provided detailed insights into the binding of these ligands. nih.gov For example, compound 10b from one such study was shown to interact with the A1R orthosteric binding site through a combination of forces: nih.govacs.org

Hydrogen Bonds: The pyrazole (B372694) or pyridazine nitrogen atoms form hydrogen bonds with the side chains of key amino acid residues, including N254 and H278. nih.govacs.org

π-π Interactions: The aromatic rings of the compound engage in π-π stacking interactions with residues such as F171 and W247, further stabilizing the ligand-receptor complex. nih.govacs.org

Furthermore, pyrazine-carboxamide derivatives have been synthesized and evaluated as antagonists for the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammatory responses. nih.gov The ability of these compounds to bind selectively to specific receptors highlights another important facet of their mechanism of action.

Molecular Mechanism of Action of this compound and its Derivatives

The most direct evidence for the molecular target of a compound structurally related to this compound comes from its use as a key building block for the drug Deucravacitinib. nbinno.com Deucravacitinib is a first-in-class, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). nbinno.com This strongly indicates that the primary molecular target of this structural class is TYK2.

Unlike many kinase inhibitors that compete with ATP at the active (catalytic) domain, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2. This allosteric mechanism of inhibition confers high selectivity for TYK2 over other closely related JAK family members (JAK1, JAK2, and JAK3), which is a significant advantage in minimizing off-target effects. The pyridazine-3-carboxamide core is integral to achieving this specific interaction within the pseudokinase domain.

By targeting and inhibiting TYK2, derivatives of this compound can effectively block key downstream signaling pathways. TYK2 is essential for mediating the signaling of several pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons.

The established signaling cascade proceeds as follows:

Cytokine binding to its receptor activates receptor-associated TYK2.

Activated TYK2 phosphorylates and activates Signal Transducers and Activators of Transcription (STAT) proteins.

Phosphorylated STATs dimerize and translocate to the cell nucleus.

In the nucleus, STAT dimers bind to DNA and regulate the transcription of target genes involved in inflammation and immune cell differentiation and activation.

By inhibiting TYK2, a pyridazine carboxamide-based therapeutic like Deucravacitinib prevents the phosphorylation of STATs. This blockade halts the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators and a dampening of the autoimmune response. Other related carboxamides have been shown to modulate different pathways, such as the PI3K/Akt signaling axis, through antagonism of receptors like P2X7R. nih.gov

Structure Activity Relationship Sar Studies of Pyridazine Carboxamides

Impact of Substituents on the Pyridazine (B1198779) Ring System on Biological Activity

The pyridazine ring is a versatile scaffold in medicinal chemistry, and the nature and position of its substituents profoundly influence its biological activity. researchgate.net The physicochemical properties of the pyridazine core, such as its high dipole moment, weak basicity, and robust hydrogen-bonding capacity, can be finely tuned by the addition of different functional groups. nih.gov These properties are crucial for drug-target interactions. nih.gov

The electronic and steric effects of substituents can modulate the properties of the heterocyclic ring. blumberginstitute.org For instance, the introduction of various groups can alter the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com The pyridazine nucleus itself can serve as a less lipophilic and potentially advantageous substitute for a phenyl ring. nih.gov Research on different series of pyridazine derivatives has shown that even minor changes in substitution patterns can lead to significant variations in biological effects. researchgate.net For example, in a series of 3,6-disubstituted pyridazine derivatives, specific substitutions were found to be essential for their observed anticancer activity. acs.orgnih.gov

The following table summarizes the general impact of different substituent types on the pyridazine ring system based on research findings.

Substituent TypeGeneral Impact on ActivityResearch Context
Electron-Withdrawing GroupsCan modulate the pKa and hydrogen bonding potential of the ring nitrogens. nih.govblumberginstitute.orgModulating target affinity
Electron-Donating GroupsMay influence the ring's reactivity and metabolic stability.General drug design
Bulky GroupsCan provide steric hindrance or complementary fit to a target binding pocket.Kinase inhibition, receptor binding
Hydrogen Bond Donors/AcceptorsDirectly participate in interactions with biological targets. nih.govEnzyme inhibition, receptor agonism/antagonism

Role of Halogenation (e.g., Dichloro Substitution) in Modulating Research Activity

Halogenation is a key strategy in medicinal chemistry to modify a molecule's properties. mdpi.comrsc.org Introducing halogen atoms, such as chlorine, onto the pyridazine ring can have several significant effects. The carbon-halogen (C-X) bond is a crucial functional group that can influence molecular conformation, binding affinity, and metabolic stability. rsc.org

In the case of a dichloro substitution, as seen in 4,6-dichloro-N-methylpyridazine-3-carboxamide, the effects are multifaceted:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron distribution of the pyridazine ring. This impacts the pKa of the ring nitrogens and their ability to act as hydrogen bond acceptors. nih.govblumberginstitute.org

Lipophilicity : Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Steric Influence : The presence of two chlorine atoms imposes steric constraints that can influence the preferred conformation of the molecule and its fit within a biological target site.

Halogen Bonding : Chlorine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a binding pocket, which can contribute to target affinity.

Studies on other halogenated pyridines and related heterocycles have demonstrated that strategic halogenation can be a viable method for late-stage functionalization of complex molecules and for enhancing potency. mdpi.comresearchgate.net The position of the halogens is critical; for example, SAR studies have shown that the specific placement of a halogen on the ring can dramatically alter inhibitory potency against enzymes. figshare.com

Influence of the N-Alkyl (e.g., N-methyl) Group on the Carboxamide Moiety

The carboxamide moiety is a common functional group in pharmaceuticals, and the substituent on the amide nitrogen plays a vital role in defining the molecule's properties. In pyridazine-3-carboxamides, the N-substituent can significantly impact activity. nih.gov

For this compound, the N-methyl group has several implications:

Hydrogen Bonding : An N-methyl group provides a hydrogen atom that can act as a hydrogen bond donor. This is often crucial for anchoring the molecule to its biological target. nih.gov This hydrogen is involved in a stabilizing intramolecular hydrogen bond with the adjacent pyridazine nitrogen. nih.gov

Potency and Selectivity : In various series of pyridazine carboxamides, modifying the N-substituent has been shown to be a key factor in modulating potency and selectivity. For instance, expanding the N-substituent from a simple methyl group to larger groups led to enhanced potency in a series of antiviral pyridazine-3-carboxamides. nih.gov

The table below illustrates how different N-substituents on a carboxamide can influence molecular properties.

N-SubstituentPotential Influence
N-H (unsubstituted)Provides two hydrogen bond donors.
N-methylProvides one hydrogen bond donor; offers a balance of size and polarity.
N-ethyl or larger alkylIncreases lipophilicity and steric bulk; may improve van der Waals interactions.
N-arylIntroduces potential for π-π stacking interactions.

Conformational Analysis and its Correlation with Research Properties

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. For pyridazine-3-carboxamide (B1582110) derivatives, the preferred conformation is often a planar or near-planar arrangement. nih.gov This planarity is stabilized by a strong intramolecular hydrogen bond between the amide N-H and the proximal nitrogen atom (N2) of the pyridazine ring. nih.gov

This conformational preference is reinforced by the anti-parallel alignment of the dipole moments of the pyridazine ring and the amide group. nih.gov X-ray crystallography studies of related pyridazine-3-carboxamide structures confirm that the torsion angle between the pyridazine ring and the amide C-N bond is typically close to zero, indicating a high degree of planarity. nih.gov

The rigidity and specific geometry conferred by this intramolecular hydrogen bond can be crucial for research activity. By pre-organizing the molecule into a specific, low-energy conformation, it can more readily fit into a complementary binding site on a target protein, reducing the entropic penalty of binding. The stability of this conformation can correlate directly with the compound's inhibitory or binding potency. researchgate.netmdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyridazine Carboxamide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes with improved properties. nih.govresearchgate.netresearchgate.net The pyridazine carboxamide scaffold has been the subject of such design strategies.

Scaffold Hopping : This involves replacing the core pyridazine structure with a chemically different but functionally similar scaffold to identify novel compounds. researchgate.net For example, research has been conducted to design pyridazine derivatives by performing a ring expansion of a pyrazole (B372694) ring, effectively "hopping" from one heterocyclic scaffold to another to target specific biological pathways like JNK1. acs.orgnih.gov This strategy can lead to compounds with new intellectual property, different pharmacokinetic profiles, or alternative binding modes.

Bioisosteric Replacement : This strategy involves substituting a part of the molecule with a group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.netnih.gov In the context of pyridazine carboxamides, the amide linker itself can be replaced by bioisosteres such as hydrazide, semicarbazide, or thiosemicarbazide (B42300) moieties. acs.orgnih.gov The pyridazine ring itself can also be considered a bioisostere for other aromatic systems, like a phenyl ring, often to reduce lipophilicity or modulate metabolic properties. nih.gov The dual hydrogen-bond accepting capability of the adjacent nitrogen atoms in the pyridazine ring makes it a potential bioisostere for azole homologs in certain applications. nih.gov

These design strategies have been successfully applied to develop pyridazine-3-carboxamides as selective agonists for targets like the CB2 receptor, demonstrating the utility of combining scaffold hopping and bioisosterism. nih.gov

Computational Chemistry and in Silico Approaches

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. For compounds like 4,6-Dichloro-N-methylpyridazine-3-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its fundamental chemical characteristics. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.govirjweb.com

Molecular OrbitalEnergy (eV)Role
HOMO-6.3 to -7.0Electron Donor
LUMO-1.8 to -2.5Electron Acceptor
Energy Gap (ΔE) 4.0 to 4.8 Indicator of Stability

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative oxygen and nitrogen atoms.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the amide nitrogen.

Neutral Regions (Green): These areas have a relatively neutral potential.

MESP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

DFT calculations can accurately predict the dipole moment (μ) and hyperpolarizability (β), which are key indicators of a molecule's Non-Linear Optical (NLO) properties. researchgate.net A high dipole moment often correlates with increased solubility in polar solvents and can influence how a molecule orients itself within a protein binding site. researchgate.net The first-order hyperpolarizability is a measure of the NLO response of a molecule. Materials with high hyperpolarizability values are of interest for applications in optoelectronics. researchgate.net For related dichloropyridazine compounds, calculated dipole moments have been reported in the range of 4.5 to 5.2 D. researchgate.net

Table 2: Calculated NLO Properties for a Representative Pyridazine (B1198779) Derivative Note: This data is based on findings for structurally similar molecules and serves as an example.

PropertyCalculated ValueSignificance
Dipole Moment (μ)~1.171 DInfluences polarity and intermolecular interactions
Polarizability-Measures the molecule's response to an electric field
First Hyperpolarizability (β₀)-Indicates potential for NLO applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interaction. rrpharmacology.ru

Docking simulations for pyridazine-3-carboxamide (B1582110) derivatives have been performed to predict their affinity for various biological targets, such as glutamate receptors. rrpharmacology.rucyberleninka.ru These studies predict the binding energy (often in kcal/mol), which quantifies the affinity of the ligand for the protein. A lower binding energy indicates a more stable and favorable interaction. cyberleninka.ru

The simulations also reveal the specific binding mode, detailing the intermolecular interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net These interactions can include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π-π Stacking: Interactions between aromatic rings.

Cation-π Interactions: Electrostatic interaction between a cation and an aromatic ring.

For N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives docked against the NMDA GluN2B receptor, binding energies have been predicted in the range of -8.7 to -11.6 kcal/mol, indicating a high degree of affinity. cyberleninka.ru Similar studies for this compound would be necessary to identify its potential targets and predict its binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Stability Investigations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes and stability of a ligand-protein complex. nih.govnih.gov

After an initial binding pose is predicted by molecular docking, an MD simulation of the complex (e.g., for 100 nanoseconds) can be run to assess its stability. nih.gov Key parameters analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure. A stable RMSD value over time suggests the complex has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, highlighting the most stable interactions. nih.gov

These simulations can confirm whether the binding mode predicted by docking is stable in a more realistic, dynamic environment, providing crucial information about the durability of the ligand-receptor interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel molecules, guiding lead optimization, and understanding the molecular features essential for therapeutic efficacy. For pyridazine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

The fundamental principle of 3D-QSAR is that the biological activity of a ligand is related to its interaction with a receptor, which is governed by the ligand's 3D properties. To build a model, a series of structurally related compounds with known biological activities (the training set) are spatially aligned. Then, various molecular fields (descriptors) are calculated around each molecule.

Key Molecular Descriptors in QSAR:

Steric Descriptors: These describe the size and shape of the molecule. In CoMFA, this is represented by a Lennard-Jones potential. Favorable steric interactions are typically found in regions where bulkier substituents can enhance binding affinity, while unfavorable interactions indicate regions of steric hindrance.

Electrostatic Descriptors: These map the electrostatic potential of the molecule, calculated using a Coulombic potential. They identify regions where positive or negative charges are favorable for activity, indicating potential hydrogen bonding or electrostatic interactions with the target receptor.

Hydrophobic Descriptors: Used in CoMSIA, these descriptors identify regions where hydrophobicity is important for activity, which is crucial for interactions with nonpolar pockets in a receptor.

Hydrogen Bond Donor/Acceptor Descriptors: Also specific to CoMSIA, these fields pinpoint areas where hydrogen bond donating or accepting groups on the ligand can significantly influence its binding affinity.

Once these descriptors are calculated, statistical methods such as Partial Least Squares (PLS) are employed to generate a mathematical equation that correlates the variations in these fields with the variations in biological activity. The predictive power of the resulting QSAR model is rigorously validated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred).

A recent study on N-(methyl-d3) pyridazine-3-carboxamide derivatives as Tyrosine Kinase 2 (TYK2) inhibitors highlights the importance of structure-activity relationships in this class of compounds. nih.gov While a specific QSAR model was not detailed, the study involved systematic modifications of the pyridazine core to establish SARs, a process that is often complemented and rationalized by 3D-QSAR studies. nih.gov

For a hypothetical 3D-QSAR study on a series of pyridazine carboxamide derivatives, the statistical results might be presented as follows:

Statistical ParameterCoMFA ModelCoMSIA ModelDescription
q² (cross-validated r²)0.7830.728Indicates the internal predictive ability of the model. A value > 0.5 is considered good.
r² (non-cross-validated r²)0.9440.982Represents the goodness of fit of the model to the training set data.
r²_pred (external validation)0.8510.814Measures the ability of the model to predict the activity of an external test set. A value > 0.6 is desirable.
F-statistic125.5140.2Indicates the statistical significance of the model.
Optimal Number of Components56The number of latent variables used to build the PLS model.

This is a representative data table based on typical QSAR studies on similar heterocyclic compounds. rsc.org

The output of a CoMFA or CoMSIA study is often visualized as 3D contour maps. These maps highlight regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity, providing a roadmap for designing more potent derivatives.

Theoretical Studies on Reaction Mechanisms for Pyridazine Synthesis

Computational chemistry is also extensively used to elucidate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction kinetics. The synthesis of the pyridazine core, a key component of this compound, can be achieved through several routes, with two of the most common being the condensation of 1,4-dicarbonyl compounds with hydrazine and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Advanced Research Applications and Potentials Beyond Traditional Medicinal Chemistry

Agrochemical Research: Investigation of Herbicidal, Fungicidal, Insecticidal, and Plant Growth Regulating Activities of Pyridazine (B1198779) Derivatives

Pyridazine and its derivatives have attracted significant attention in agrochemical research due to their broad spectrum of biological activities. researchgate.netscholarsresearchlibrary.com The unique structure of the pyridazine ring allows for extensive functionalization, enabling the development of novel active ingredients for crop protection and enhancement. nih.govacs.org Researchers have explored these compounds for various applications, including weed control, fungal disease management, insect pest control, and plant growth regulation. researchgate.netscholarsresearchlibrary.com

Herbicidal Activity: Pyridazine derivatives are prominent in the development of herbicides. wikipedia.org Certain compounds have demonstrated potent pre- and post-emergence herbicidal effects against various weeds. acs.org For example, a study of 3-phenoxypyridazines showed powerful effects against barnyardgrass and spikerush, two common weeds in paddy fields, without causing injury to rice plants. The structural-activity relationship is crucial, with findings indicating that a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene (B151609) ring are essential for high herbicidal activity.

Fungicidal Activity: The antifungal potential of pyridazine derivatives against phytopathogenic fungi is an active area of investigation. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their activity against nine plant-pathogenic fungi. The results from mycelium growth rate tests indicated that many of these compounds displayed excellent and broad-spectrum antifungal activities.

Insecticidal Activity: Research has also demonstrated the efficacy of pyridazine derivatives as insecticides. scholarsresearchlibrary.com Various synthesized compounds have been screened for their activity against pests like Mucsa domestica (housefly) and Aphis craccivora (cowpea aphid). The introduction of specific substituents onto the pyridazine core can lead to compounds with significant insecticidal properties, making them promising candidates for new pest management solutions.

Plant Growth Regulating Activity: Beyond crop protection, certain pyridazine derivatives have been shown to influence plant development. scholarsresearchlibrary.com Studies have reported that some pyridazinone compounds exhibit useful plant growth regulating effects. These compounds can affect processes such as germination and morphogenesis, and in some cases, stimulate plant growth, highlighting their potential use in enhancing crop yields. researchgate.net

Table 1: Summary of Agrochemical Activities of Pyridazine Derivatives

Activity Type Target Organisms/Effects Example Derivative Class Reference
Herbicidal Barnyardgrass, Spikerush, Broad-leaved weeds 3-Phenoxypyridazines acs.org
Fungicidal Phytopathogenic fungi Imidazo[1,2-b]pyridazines
Insecticidal Mucsa domestica, Aphis craccivora Substituted Pyridazines scholarsresearchlibrary.com
Plant Growth Regulation Stimulatory effects on germination and morphogenesis Pyridazinones researchgate.netscholarsresearchlibrary.com

Material Science Applications: Exploration in Chemiluminescent, Photovoltaic, and Organic Light Emitting Diode (OLED) Materials

The distinct electronic properties of the pyridazine ring make it a valuable component in the design of advanced functional materials. Its electron-deficient nature allows it to serve as an effective acceptor core in donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic applications. mdpi.com

Organic Light Emitting Diodes (OLEDs): Pyridazine derivatives have shown significant promise as materials for OLEDs. liberty.edu They have been incorporated into emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. frontiersin.org For instance, donor-acceptor molecules combining a pyridazine acceptor with phenoxazine (B87303) donor units have been synthesized, resulting in fast TADF with high reverse intersystem crossing rates. frontiersin.orgresearchgate.net OLED devices fabricated with these pyridazine-based emitters have demonstrated efficient triplet utilization, confirming their potential for next-generation displays and lighting. mdpi.comfrontiersin.org Platinum(II) complexes based on pyridazine ligands have also been developed for highly efficient orange OLEDs. rsc.org

Photovoltaic Research: Theoretical studies have explored the potential of pyridazine derivatives in dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com Quantum chemical calculations on novel donor-π-acceptor (D-π-A) dyes incorporating a pyridazine bridge suggest that their electronic and optical properties are suitable for photovoltaic applications. The calculated HOMO and LUMO energy levels of these dyes indicate a positive effect on the critical processes of electron injection and dye regeneration within a solar cell. scholarsresearchlibrary.comresearchgate.net While still largely in the theoretical and early experimental stages, these findings open avenues for synthesizing new pyridazine-based polymers and small molecules for organic solar cells. researchgate.net

Chemiluminescent and Fluorescent Materials: The pyridazine scaffold is also found in compounds designed for chemiluminescence. Pyrido[3,4-d]pyridazine compounds, which contain a fused pyridazine ring, have been identified as useful chemiluminescent substances with high luminous quantum yields, making them applicable to high-sensitivity analytical assays. google.com Furthermore, certain D-A type pyridazine derivatives can exhibit "turn-on" multicolor fluorescence in response to external stimuli like acid. nih.gov This property can be harnessed for applications in chemical sensing and data encryption, where controlled protonation of the pyridazine ring leads to significant and reversible shifts in emission color. nih.gov

Supramolecular Chemistry and Ligand Design for Metal Complexes

The two adjacent nitrogen atoms in the pyridazine ring provide an excellent binding site for metal ions, making pyridazine derivatives valuable ligands in coordination and supramolecular chemistry. researchgate.net Compared to the more extensively studied pyridine (B92270), the coordination chemistry of pyridazine offers unique electronic properties and structural possibilities. acs.org

Pyridazine-based ligands have been used to synthesize a variety of transition metal complexes with metals such as copper, nickel, zinc, and cobalt. nih.govresearchgate.netacs.org These ligands can be designed to be tridentate, coordinating to a metal center through multiple nitrogen atoms, leading to stable hexa-coordinate complexes. nih.govacs.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridazine ring. researchgate.net The electron-deficient nature of the pyridazine ring influences the properties of the resulting complexes, making them distinct from their pyridine-based counterparts. acs.org

In the realm of supramolecular chemistry, pyridazine derivatives have been employed to construct complex, self-assembled architectures. researchgate.net A notable example is the use of helical pyridine-pyridazine oligomers to form supramolecular nanochannels through intermolecular π-stacking. rsc.org These nanochannels have demonstrated the ability to recognize and transport alkali ions and exhibit reversible collection and release behaviors, which can be controlled by modulating the folded state of the helical oligomers. rsc.org Such systems are of interest for developing molecular machines, sensors, and advanced separation materials.

4,6-Dichloro-N-methylpyridazine-3-carboxamide as a Research Tool or Intermediate for Complex Chemical Syntheses

"this compound" serves as a highly valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its structure contains multiple reactive sites that can be selectively functionalized, making it a versatile building block.

The most prominent application of this compound is as a critical precursor in the synthesis of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor used for treating inflammatory conditions. nbinno.comresearchgate.net In the synthesis of Deucravacitinib, the two chlorine atoms on the pyridazine ring of "this compound" act as leaving groups in sequential nucleophilic substitution reactions. unibestpharm.com One chlorine atom is displaced by an amine group from another heterocyclic scaffold to form a key backbone structure of the final drug. The second chlorine atom is subsequently reacted with another nucleophile to complete the assembly of the complex target molecule. unibestpharm.com

The use of this specific dichloropyridazine derivative allows for a convergent and efficient synthesis, where complex fragments of the final molecule can be prepared separately and then joined together using the pyridazine core as a linchpin. researchgate.net The N-methylcarboxamide group at the 3-position is another key feature, integral to the final structure and biological activity of Deucravacitinib. The availability of high-purity "this compound" is therefore essential for the manufacturing of this advanced therapeutic agent. nbinno.com The utility of related dichloropyridazine carboxylates has also been demonstrated in the synthesis of other complex molecules, such as HPK1 inhibitors for cancer therapy, underscoring the importance of this class of intermediates in modern organic synthesis. researchgate.net

Analytical and Spectroscopic Methodologies for Structural Elucidation and Characterization in Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "4,6-Dichloro-N-methylpyridazine-3-carboxamide" by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) attached to the amide nitrogen would likely appear as a doublet in the upfield region, typically around 2.8-3.0 ppm, due to coupling with the adjacent N-H proton. The amide proton (N-H) itself is expected to produce a quartet (or a broad singlet, depending on the solvent and concentration) in a more downfield region, generally between 8.0-8.5 ppm. The sole aromatic proton on the pyridazine (B1198779) ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent chlorine atoms and the aromatic system, likely resulting in a singlet further downfield, possibly in the range of 7.5-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The methyl carbon of the N-methyl group is expected to resonate in the upfield region, typically around 25-30 ppm. The carbonyl carbon of the carboxamide group will appear significantly downfield, characteristic of sp²-hybridized carbons in such functional groups, likely in the range of 160-165 ppm. The carbon atoms of the pyridazine ring will have distinct chemical shifts influenced by the nitrogen atoms and chlorine substituents. The chlorinated carbons (C4 and C6) are expected to be in the 150-160 ppm region, while the carbon bearing the carboxamide group (C3) and the carbon with the single proton (C5) would also have characteristic shifts in the aromatic region, anticipated between 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures, as specific experimental data is not publicly available.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH2.8 - 3.0 (d)-
NH 8.0 - 8.5 (q or br s)-
Ring-CH 7.5 - 8.0 (s)-
N-C H₃-25 - 30
C =O-160 - 165
Ring C -H-120 - 140
Ring C -CONH₂-130 - 145
Ring C -Cl-150 - 160

d = doublet, q = quartet, s = singlet, br s = broad singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by analyzing the vibrational modes of its bonds.

The IR spectrum is expected to show a characteristic absorption band for the N-H stretching vibration of the secondary amide at approximately 3300-3100 cm⁻¹. The C=O stretching of the amide group (Amide I band) should give a strong absorption in the region of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1570-1515 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found around 2950-2850 cm⁻¹. The pyridazine ring vibrations, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridazine ring.

Table 2: Expected Infrared Absorption Bands for this compound This table is based on characteristic IR frequencies for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3100
C-H (Aromatic)Stretching> 3000
C-H (Methyl)Stretching2950 - 2850
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1570 - 1515
C=C, C=N (Ring)Stretching1600 - 1400
C-ClStretching< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within "this compound." The presence of the pyridazine ring, a conjugated system, along with the carboxamide group, suggests that the molecule will absorb light in the UV region. The expected electronic transitions are primarily π → π* and n → π*.

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to occur at shorter wavelengths. The n → π* transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, are generally of lower intensity and occur at longer wavelengths. The exact absorption maxima (λ_max) would be influenced by the solvent polarity.

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For "this compound," the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 206.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns based on the molecular structure.

Fragment Description of Loss Predicted m/z
[M]⁺Molecular Ion~206
[M+2]⁺Molecular Ion (with one ³⁷Cl)~208
[M+4]⁺Molecular Ion (with two ³⁷Cl)~210
[M - CH₃N]⁺Loss of methylamino radical~176
[M - CONHCH₃]⁺Loss of N-methylcarboxamide radical~147
[C₄H₁Cl₂N₂]⁺Dichloropyridazine cation~147

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. For "this compound," a single-crystal X-ray diffraction analysis would reveal the planarity of the pyridazine ring and the conformation of the N-methylcarboxamide substituent relative to the ring.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Strategies for Pyridazine (B1198779) Carboxamides

The synthesis of pyridazine derivatives is an active area of research, with a focus on developing more efficient, regioselective, and sustainable methods. organic-chemistry.org Traditional synthetic routes are being challenged by innovative strategies that offer higher yields, broader substrate compatibility, and simpler, metal-free reaction conditions. organic-chemistry.orgnih.gov

One promising approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective pathway to pyridazine derivatives under neutral conditions. organic-chemistry.org This metal-free protocol represents a more sustainable and cost-effective alternative to previous metal-catalyzed methods. organic-chemistry.org Another area of development is the one-pot synthesis approach, which streamlines the creation of complex pyridazine structures from simpler precursors, such as the photooxygenation of furyl ketoses followed by treatment with hydrazine. nih.gov

Researchers are also exploring flexible strategies starting from readily available materials like 4-chloro-1,2-diaza-1,3-butadienes and active methylene compounds to create diversely functionalized pyridazines. nih.gov These methods are often highly chemoselective and provide access to precursors for biologically active molecules. nih.gov The development of such novel synthetic pathways is crucial for expanding the chemical space of pyridazine carboxamides available for drug discovery. researchgate.net

Table 1: Comparison of Synthetic Strategies for Pyridazine Derivatives

Strategy Key Features Advantages Reference
Aza-Diels-Alder Reaction Metal-free, neutral conditions, high regioselectivity. Sustainable, cost-effective, good functional group compatibility. organic-chemistry.org
One-Pot Photochemical Synthesis Starts from furyl ketoses, involves photooxygenation. Efficient, alternative to traditional methods. nih.gov
Condensation/Cyclization Utilizes precursors like pyridazinones. Access to various fused pyridazine systems. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas for Pyridazine-Based Compounds

The pyridazine ring is a recognized pharmacophore present in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential. researchgate.netnih.govnih.gov Derivatives have shown considerable promise as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov The inherent physicochemical properties of the pyridazine nucleus, such as its dual hydrogen-bonding capacity, make it a valuable scaffold in drug-target interactions. nih.gov

Future research will focus on identifying and validating new biological targets for pyridazine-based compounds. For instance, certain pyridazino[4,5-b]indol-4-one derivatives have been identified as multitargeting inhibitors of proteins like EGFR, PI3K, and AKT, which are crucial in cancer progression. researchgate.net Other research has focused on pyridazine-based inhibitors of Hsp90, a key protein for cancer cell survival. mdpi.com In agriculture, novel pyridazine carboxamides have been developed as potent herbicides targeting phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis. acs.org

The role of 4,6-Dichloro-N-methylpyridazine-3-carboxamide as an intermediate for Deucravacitinib, a TYK2 inhibitor for treating psoriasis, highlights the potential of this class of compounds in targeting specific kinases and signaling pathways involved in autoimmune and inflammatory diseases. nbinno.comnbinno.com This success encourages the exploration of other kinases and related proteins as potential targets for new pyridazine-based therapeutics.

Table 2: Selected Biological Targets of Pyridazine Derivatives

Target Therapeutic Area Example Compound Class Reference
EGFR, PI3K, AKT Cancer Pyridazino[4,5-b]indol-4-ones researchgate.net
VEGFR-2 Cancer Diarylurea derivatives with pyridazinone scaffolds nih.gov
Phytoene Desaturase (PDS) Agriculture (Herbicide) Pyridazine carboxamides acs.org
Tyrosine Kinase 2 (TYK2) Autoimmune Disease (Psoriasis) Deucravacitinib (synthesized from a pyridazine carboxamide intermediate) nbinno.comnbinno.com

Integration of Artificial Intelligence and Machine Learning in Pyridazine Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense potential for the design of novel pyridazine-based compounds. nih.govmdpi.com AI/ML algorithms can analyze vast datasets to identify patterns and predict the biological activities, pharmacokinetic properties, and toxicity profiles of new molecules, thereby accelerating the identification of promising drug candidates. mdpi.com

In the context of pyridazine design, ML models can be trained to screen large virtual libraries of pyridazine derivatives to prioritize compounds with a high probability of activity against a specific biological target. nih.gov Techniques like deep learning and graph neural networks can predict molecular properties with greater accuracy than traditional methods, helping scientists make smarter decisions about which molecules to synthesize and test. mdpi.comastrazeneca.com

Advanced Computational Methodologies for Predictive Modeling of Pyridazine Reactivity and Properties

Computational chemistry and molecular modeling are indispensable tools for understanding the chemical reactivity and properties of pyridazine derivatives. researchgate.net Advanced computational methodologies allow for the in silico prediction of various molecular descriptors, offering insights that can guide experimental work. researchgate.net

Methods based on Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of pyridazine compounds. researchgate.net Such calculations help in understanding antioxidant mechanisms or predicting sites of reaction. researchgate.net For larger systems and dynamic processes, molecular dynamics simulations can provide insights into how pyridazine-based ligands interact with their biological targets.

The development of chemical machine learning software, such as packages that use ML interatomic potentials (MLIPs), offers a significant advancement. cmu.edu These tools can compute molecular energies and properties with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu This efficiency enables high-throughput computational screening of pyridazine derivatives for properties like conformational stability and reaction feasibility, thereby accelerating the design of new compounds and synthetic routes. cmu.edu The combination of these advanced computational methods provides a powerful platform for the predictive modeling of pyridazine reactivity and for designing molecules with optimized properties.

Design of Sustainable and Green Synthesis Protocols for Pyridazine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals, including pyridazine derivatives. researchgate.net The goal is to develop protocols that are not only efficient but also environmentally friendly and cost-effective. organic-chemistry.org

Particular attention is being given to developing synthetic approaches that start from new, readily available precursors or utilize green methodologies like photochemical reactions. nih.gov The emphasis on creating high-activity, environmentally friendly pyridazine derivatives is a significant trend, especially in the development of new agrochemicals. researchgate.net By designing sustainable synthesis protocols, the chemical industry can reduce its environmental footprint while continuing to produce valuable pyridazine-based compounds.

Q & A

Basic: How can researchers optimize the synthesis of 4,6-Dichloro-N-methylpyridazine-3-carboxamide?

Methodological Answer:
Synthetic optimization should focus on microwave-assisted techniques to enhance reaction efficiency and yield. For example, structurally analogous dichloropyridazine derivatives (e.g., 3,6-dichloro-4-isopropylpyridazine) have been synthesized using microwave irradiation, which reduces reaction time and improves regioselectivity . Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for functionalization, such as solvent choice, temperature, and catalyst loading, minimizing trial-and-error experimentation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To resolve substituent positions (e.g., distinguishing between 4- and 6-chloro groups) via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per standards in pharmaceutical impurity analysis) .
  • X-ray Crystallography : To confirm molecular geometry and hydrogen-bonding patterns, particularly for resolving ambiguities in carboxamide orientation .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:
Design stability studies using accelerated degradation protocols :

  • Thermal Stress Testing : Expose the compound to elevated temperatures (e.g., 40–80°C) and monitor decomposition via HPLC.
  • Hydrolytic Stability : Test in acidic/basic buffers (pH 1–12) to identify labile groups (e.g., chloro or carboxamide bonds).
  • Photolytic Stability : UV irradiation experiments to detect light-sensitive moieties.
    Reference standards for related pyridazine-carboxamides suggest that chloro groups are generally stable under neutral conditions but prone to hydrolysis in strong acids/bases .

Advanced: What reaction mechanisms govern the functionalization of this compound?

Methodological Answer:
The compound’s reactivity is influenced by electronic and steric effects :

  • Nucleophilic Aromatic Substitution (SNAr) : The 4- and 6-chloro groups are activated by the electron-withdrawing carboxamide, enabling substitution with amines or alkoxides. Computational studies (e.g., Fukui indices) can predict reactive sites .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 4-position may require tailored ligands to overcome steric hindrance from the N-methyl group.
    Controlled mono-functionalization (e.g., selective substitution at the 4- or 6-position) demands careful optimization of stoichiometry and temperature .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., SNAr vs. radical mechanisms).
  • Molecular Dynamics Simulations : Model solvent effects and transition states to identify kinetic vs. thermodynamic products.
  • Machine Learning : Train models on existing pyridazine reaction datasets to predict regioselectivity and side-product formation.
    The ICReDD framework integrates these methods to design reactions with minimal experimental iteration .

Advanced: How should researchers address contradictory spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected 1H^{1}\text{H}-NMR splitting patterns) may arise from:

  • Dynamic Processes : Tautomerism or rotameric equilibria in the carboxamide group. Variable-temperature NMR can confirm these phenomena.
  • Impurity Interference : Use 2D NMR (e.g., HSQC, COSY) to isolate signals from minor components.
  • Crystallographic vs. Solution-State Discrepancies : Compare X-ray data with NMR to identify conformational flexibility.
    Employ factorial design to test variables (e.g., solvent polarity, concentration) and isolate contributing factors .

Advanced: What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line HPLC or IR spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (e.g., mixing rate, cooling profile) for reproducibility .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

Advanced: How can researchers validate the compound’s biological activity in a mechanistic study?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the 4-, 6-, or N-methyl positions and compare activity profiles.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize analogs for testing .
  • Kinetic Studies : Measure enzyme inhibition constants (KiK_i) under varying pH and temperature conditions to elucidate binding mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.